molecular formula C13H10O B031587 4-Phenylbenzaldehyde CAS No. 3218-36-8

4-Phenylbenzaldehyde

Cat. No. B031587
Key on ui cas rn: 3218-36-8
M. Wt: 182.22 g/mol
InChI Key: ISDBWOPVZKNQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06365605B1

Procedure details

65 mmol of 4-benzylpyridinium dichromate are added to 54 mmol of 4-phenylbenzyl alcohol in 400 ml of dichloromethane. The reaction mixture is stirred for 2 hours at room temperature. 600 ml of a mixture of ethyl ether and hexane in a ratio of 1 to 1 are added. After stirring for 30 minutes, the mixture is filtered. The filtrate is washed once with 100 ml of a 1N hydrochloric acid solution. The organic phase is dried over magnesium sulphate and then concentrated to yield the expected compound.
Name
4-benzylpyridinium dichromate
Quantity
65 mmol
Type
reactant
Reaction Step One
Quantity
54 mmol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
mixture
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.C(C1C=C[NH+]=CC=1)C1C=CC=CC=1.C(C1C=C[NH+]=CC=1)C1C=CC=CC=1.[C:36]1([C:42]2[CH:49]=[CH:48][C:45]([CH2:46][OH:47])=[CH:44][CH:43]=2)[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1.C(OCC)C.CCCCCC>ClCCl>[C:36]1([C:42]2[CH:43]=[CH:44][C:45]([CH:46]=[O:47])=[CH:48][CH:49]=2)[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=1 |f:0.1.2|

Inputs

Step One
Name
4-benzylpyridinium dichromate
Quantity
65 mmol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].C(C1=CC=CC=C1)C1=CC=[NH+]C=C1.C(C1=CC=CC=C1)C1=CC=[NH+]C=C1
Name
Quantity
54 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(CO)C=C1
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
mixture
Quantity
600 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
The filtrate is washed once with 100 ml of a 1N hydrochloric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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